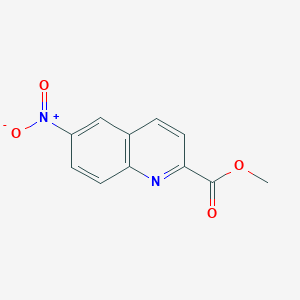

Methyl 6-nitroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-nitroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMOCFFAPUMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553929 | |

| Record name | Methyl 6-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112089-59-5 | |

| Record name | Methyl 6-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 6-nitroquinoline-2-carboxylate is limited in publicly accessible literature. This guide has been compiled by leveraging data from its immediate precursor, 6-nitroquinoline-2-carboxylic acid, and analogous chemical structures. All experimental protocols are proposed based on established chemical principles.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The presence of both a nitro group and a carboxylate ester functional group on the quinoline scaffold suggests a rich chemical reactivity and potential for diverse biological activities. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nitro group, a potent electron-withdrawing moiety, can significantly influence the electronic properties of the quinoline ring system and is a key functional group in many bioactive molecules.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and potential applications.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of 6-Nitroquinoline-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₄ | [4][5] |

| Molecular Weight | 218.17 g/mol | [4][5] |

| Boiling Point | 443.7 ± 30.0 °C | [4] |

| Density | 1.545 ± 0.06 g/cm³ | [4] |

| pKa | 3.51 ± 0.43 | [4] |

Based on the structure of this compound, the following spectral properties are anticipated:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl ester protons. |

| ¹³C NMR | Carbons of the quinoline ring system, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| IR Spectroscopy | - Asymmetric NO₂ stretch: ~1500-1550 cm⁻¹- Symmetric NO₂ stretch: ~1340-1380 cm⁻¹- C=O (ester) stretch: ~1730-1750 cm⁻¹ |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈N₂O₄). |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process starting from a suitable precursor.

Synthesis of 6-Nitroquinoline-2-carboxylic Acid

The precursor, 6-nitroquinoline-2-carboxylic acid, can be synthesized via the oxidation of 2-benzylidene-6-nitroquinoline.

Experimental Protocol:

-

Reactant Preparation: Dissolve 2-benzylidene-6-nitroquinoline in a suitable solvent such as pyridine or aqueous pyridine.

-

Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the solution while maintaining the reaction temperature. The reaction is typically carried out at elevated temperatures.

-

Work-up: After the reaction is complete (monitored by TLC), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the 6-nitroquinoline-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through Fischer-Speier esterification.[6]

Experimental Protocol:

-

Reaction Setup: Suspend 6-nitroquinoline-2-carboxylic acid in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[7]

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key structural components: the quinoline ring, the nitro group, and the methyl ester group.

-

Quinoline Ring: The quinoline nucleus is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution and a meta-director on a benzene ring. In the context of the quinoline system, its influence is more complex. The nitro group itself can undergo reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would open up further synthetic derivatization possibilities.

-

Methyl Ester Group: The ester functionality can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. It can also react with nucleophiles, such as amines, to form amides.

Caption: Key reactive sites of this compound.

Potential Biological Significance

While the specific biological activity of this compound has not been extensively reported, the known activities of related compounds suggest its potential as a subject for biological screening.

-

Antimicrobial Activity: Many quinoline derivatives, including nitro-substituted quinolines, have demonstrated potent antimicrobial properties.[8][9] The nitro group can be crucial for the antimicrobial mechanism of action in some compounds.[3]

-

Anticancer Activity: The quinoline scaffold is a common feature in a number of anticancer drugs. The introduction of different functional groups can modulate this activity.

-

Drug Development Intermediate: As a functionalized quinoline, this molecule can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a compound of significant interest due to its unique combination of a quinoline core, a nitro group, and an ester functionality. Although direct experimental data is scarce, this guide provides a robust framework for its synthesis, predicted chemical properties, and potential reactivity based on established chemical principles and data from closely related compounds. The potential for diverse biological activity makes this molecule a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the experimental validation of the properties and biological activities outlined in this guide.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 4. 6-Nitroquinoline-2-carboxylic acid|lookchem [lookchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 6-nitroquinoline-2-carboxylate from 4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of Methyl 6-nitroquinoline-2-carboxylate, a key intermediate in medicinal chemistry, starting from the readily available precursor, 4-nitroaniline. This document outlines a reliable three-step synthetic pathway, including experimental procedures, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Overall Synthesis Pathway

The synthesis of this compound from 4-nitroaniline is achieved through a robust three-step sequence:

-

Doebner-von Miller Reaction: Formation of the quinoline core by reacting 4-nitroaniline with crotonaldehyde to yield 2-methyl-6-nitroquinoline.

-

Oxidation: Conversion of the 2-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate, yielding 6-nitroquinoline-2-carboxylic acid.

-

Fischer Esterification: Esterification of the carboxylic acid with methanol in the presence of an acid catalyst to produce the final target compound, this compound.

Caption: Overall three-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-methyl-6-nitroquinoline

This step employs the Doebner-von Miller reaction to construct the 6-nitroquinoline ring system.[1]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.

-

Heat the mixture to reflux at approximately 105 °C.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture over a period of time.

-

Continue heating the reaction mixture for an additional hour after the addition is complete.

-

Cool the reaction mixture to room temperature (25 °C).

-

Carefully neutralize the mixture with an 11 N NaOH solution until a precipitate forms.

-

Collect the whitish-yellow precipitate by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

Step 2: Synthesis of 6-nitroquinoline-2-carboxylic acid

The intermediate, 2-methyl-6-nitroquinoline, is oxidized to the corresponding carboxylic acid. This protocol is adapted from the oxidation of similar substrates.[2]

Methodology:

-

Suspend 2-methyl-6-nitroquinoline (1.0 eq) in a mixture of pyridine and water.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate (KMnO₄) (approx. 3.0 eq) in portions to the refluxing suspension. Maintain vigorous stirring.

-

After the addition is complete, continue to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with a small amount of hot water.

-

Combine the filtrates and acidify with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3-4.

-

A precipitate of 6-nitroquinoline-2-carboxylic acid will form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to its methyl ester. This protocol utilizes thionyl chloride to facilitate the Fischer esterification.[3]

Methodology:

-

In a dry round-bottom flask under an inert atmosphere, suspend 6-nitroquinoline-2-carboxylic acid (1.0 eq) in methanol (e.g., 5 mL per 2.0 mmol of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (3.0 eq) dropwise to the stirred suspension.

-

After the addition, remove the ice bath and warm the reaction mixture to 50 °C.

-

Stir the reaction at this temperature for approximately 12 hours. Monitor for completion by TLC.

-

Upon completion, cool the mixture and carefully neutralize it by adding it to a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

| Table 1: Reactants and Intermediates | |

| Compound | Molecular Weight ( g/mol ) |

| 4-Nitroaniline | 138.12 |

| Crotonaldehyde | 70.09 |

| 2-methyl-6-nitroquinoline | 188.18 |

| 6-nitroquinoline-2-carboxylic acid | 218.17 |

| Table 2: Product Yields and Physical Properties | |

| Compound | Typical Yield (%) |

| 2-methyl-6-nitroquinoline | 47% (uncatalyzed), 81% (catalyzed)[1] |

| 6-nitroquinoline-2-carboxylic acid | ~39%[2] |

| This compound | >90% (estimated from similar reactions)[3] |

| Table 3: Melting Points | |

| Compound | Melting Point (°C) |

| 2-methyl-6-nitroquinoline | 164 - 167 °C[1][4] |

| 6-nitroquinoline-2-carboxylic acid | 224 - 225 °C (decomposes)[2] |

| This compound | Not available in search results |

Process Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for each synthetic step described in this guide.

Caption: General laboratory workflow for synthesis.

Doebner-von Miller Reaction Mechanism

The mechanism for the Doebner-von Miller reaction is complex and subject to debate. A widely accepted pathway involves the Michael addition of the aniline to an α,β-unsaturated carbonyl, followed by cyclization and aromatization.[1][5]

Caption: Simplified Doebner-von Miller mechanism.

References

- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Nitroquinoline-2-carboxylic acid|lookchem [lookchem.com]

- 3. METHYL QUINOLINE-6-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Methyl-6-nitroquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

Methyl 6-nitroquinoline-2-carboxylate IUPAC name and structure

An In-depth Technical Guide to Methyl 6-nitroquinoline-2-carboxylate

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature and structure, physicochemical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The chemical structure is as follows:

Molecular Formula: C11H8N2O4

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Molecular Formula | C10H8N2O2 | [1][2] |

| CAS Number | 613-30-9 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.451 | [3] |

| Water Solubility (logS) | -4.17 (mol/L) | [3] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Appearance | Light yellow solid | [4] |

Experimental Protocols

A detailed experimental protocol for the direct synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives, such as the Skraup synthesis of quinolines followed by nitration and esterification.

Synthesis of 2-Methyl-6-nitroquinoline (A Precursor Analog)

A reported method for synthesizing a similar precursor involves the reaction of 4-nitroaniline with crotonaldehyde in the presence of concentrated HCl.[4] For large-scale synthesis, the use of silica-functionalized magnetite nanoparticles has been shown to double the reaction yield.[4]

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

11 N Sodium Hydroxide (NaOH) solution

-

Methanol

-

Fe3O4@SiO2 nanoparticles (for catalyzed reaction)

Procedure:

-

Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C. For the catalyzed reaction, add Fe3O4@SiO2 particles at this stage.

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise at a rate of 100 mL/2hr.

-

Continue refluxing the reaction mixture for 1 hour.

-

Cool the mixture to room temperature (25°C).

-

If using the catalyst, isolate the Fe3O4@SiO2 particles using an external magnet before neutralization.

-

Neutralize the reaction mixture with 11 N NaOH solution to precipitate the product.

-

Recrystallize the obtained whitish-yellow precipitate from methanol to yield a light yellow solid.

Yield: 47% (uncatalyzed), 81% (catalyzed).[4] Melting Point: 164-165 °C.[4]

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from a suitable quinoline precursor.

Caption: Proposed synthesis of this compound.

References

- 1. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-nitroquinoline [webbook.nist.gov]

- 3. 2-Methyl-6-nitroquinoline (CAS 613-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Methyl 6-nitroquinoline-2-carboxylate

CAS Number: 112089-59-5

Molecular Formula: C₁₁H₈N₂O₄

Molecular Weight: 232.19 g/mol

This technical guide provides a comprehensive overview of Methyl 6-nitroquinoline-2-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of public data specifically for this methyl ester, this guide also includes detailed information on its direct precursor, 6-nitroquinoline-2-carboxylic acid, and the general biological context of related quinoline compounds.

Physicochemical Properties

| Property | Value | Source |

| 6-Nitroquinoline-2-carboxylic acid | ||

| Boiling Point | 443.7±30.0 °C | Predicted |

| pKa | 3.51±0.43 | Predicted |

| Density | 1.545±0.06 g/cm³ | Predicted |

| LogP | 2.36 | Predicted |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 6-Nitroquinoline-2-carboxylic acid

A documented method for the synthesis of 6-Nitroquinoline-2-carboxylic acid involves the oxidation of 2-benzylidene-6-nitroquinoline.

Experimental Protocol:

-

Reactants: 2-benzylidene-6-nitroquinoline, potassium permanganate.

-

Solvent: Pyridine and water.

-

Procedure: The reaction is carried out by treating 2-benzylidene-6-nitroquinoline with potassium permanganate in a mixture of pyridine and water.

-

Yield: A reference yield of 39.0% has been reported for this transformation.[1]

Step 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester. A standard and widely used method for this transformation is the Fischer-Speier esterification.

General Experimental Protocol (Fischer-Speier Esterification):

-

Reactants: 6-nitroquinoline-2-carboxylic acid, Methanol (in large excess).

-

Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Procedure: The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of the strong acid is added. The mixture is typically heated to reflux to drive the reaction towards the ester product. The reaction is an equilibrium process, and using a large excess of the alcohol shifts the equilibrium to favor the formation of the ester.

-

Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water. The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified by recrystallization or chromatography.

Potential Applications in Drug Discovery and Research

While specific biological activities for this compound are not extensively documented, the broader class of quinoline derivatives is known for a wide range of pharmacological effects. Quinolines are core structures in antimalarial drugs, and also exhibit anticancer, antibacterial, antiviral, and antimicrobial properties.

Research on quinoline-2-carboxylic acid has indicated potential antiproliferative and anti-inflammatory activities. It is speculated that the biological action of some quinoline carboxylic acids may involve the chelation of divalent metals through the carboxylic acid group and the nitrogen atom of the quinoline ring. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties and biological activity of the parent molecule. Nitroaromatic compounds are present in a variety of drugs and are known to undergo enzymatic reduction in biological systems, which can lead to their therapeutic or toxic effects.

Further research is required to elucidate the specific biological targets and mechanism of action of this compound. Its structural similarity to other biologically active quinolines makes it a compound of interest for screening in various disease models, particularly in oncology and infectious diseases.

References

Methyl 6-nitroquinoline-2-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for Methyl 6-nitroquinoline-2-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines generalized protocols for its synthesis based on established chemical reactions for analogous structures. The information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitroquinoline derivatives.

Chemical and Physical Properties

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group and the methyl ester functional groups are expected to significantly influence its chemical reactivity and biological activity.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₁H₈N₂O₄ | [1] |

| Molecular Weight | 232.19 g/mol | [1] |

Proposed Synthetic Pathway

-

Nitration of a suitable quinoline precursor to introduce the nitro group at the 6-position, yielding 6-nitroquinoline-2-carboxylic acid.

-

Esterification of the resulting carboxylic acid with methanol to form the final methyl ester product.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the proposed synthetic steps. These protocols are based on standard procedures for nitration and esterification and should be adapted and optimized for the specific substrate.

Protocol 1: Regioselective Nitration of Quinoline Derivatives

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. For quinoline systems, the position of nitration is influenced by the reaction conditions, particularly the acidity of the medium which affects the protonation state of the quinoline nitrogen.

Objective: To synthesize 6-nitroquinoline-2-carboxylic acid from a suitable quinoline precursor.

Materials:

-

Quinoline-2-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the quinoline precursor to a pre-chilled amount of concentrated sulfuric acid. Stir until complete dissolution.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the quinoline precursor, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a sodium bicarbonate solution until the pH is neutral.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

If the product is not a solid, perform a liquid-liquid extraction using a suitable organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-nitroquinoline-2-carboxylic acid.

Protocol 2: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use a large excess of the alcohol or to remove water as it is formed.

Objective: To synthesize this compound from 6-nitroquinoline-2-carboxylic acid.

Materials:

-

6-nitroquinoline-2-carboxylic acid

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Dissolve 6-nitroquinoline-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the broader class of quinoline derivatives is of significant interest in medicinal chemistry. Quinolines are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the quinoline ring system and may play a role in the mechanism of action, potentially through interactions with biological macromolecules. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this particular compound.

References

Spectroscopic Data for Methyl 6-nitroquinoline-2-carboxylate: A Search for Experimental Evidence

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and MS) for Methyl 6-nitroquinoline-2-carboxylate remains elusive. While information on related compounds, such as 2-methyl-6-nitroquinoline and 6-nitroquinoline, is accessible, specific spectral characterization for the target molecule could not be located in publicly available resources.

This technical guide outlines the extensive search strategy undertaken and provides a general framework for the spectroscopic analysis of such a compound, should the data become available.

Search Methodology

A multi-pronged approach was employed to locate the spectroscopic data for this compound, including:

-

Direct searches: Queries for the compound name in conjunction with terms like "NMR," "IR," "mass spectrometry," "spectroscopic data," and "characterization."

-

CAS Number search: The CAS number for this compound, 112089-59-5, was used to query chemical databases and literature.

-

Synthesis-focused searches: Investigations into publications detailing the synthesis of this compound were conducted, as these articles are the most likely sources of characterization data. Searches were performed in major organic chemistry journals.

These efforts did not yield any publications containing the specific experimental NMR, IR, or MS data for the requested molecule.

Theoretical Spectroscopic Data (Data Not Found)

As no experimental data was located, the following tables are placeholders to illustrate the format in which the quantitative data would have been presented.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data Not Available |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Not Available |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available |

General Experimental Protocols

While specific protocols for this compound are not available, the following are generalized experimental methodologies typically used for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, this would typically involve preparing a KBr pellet or using an attenuated total reflectance (ATR) accessory. The data would be presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The data would be presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Caption: A generalized workflow from chemical synthesis to spectroscopic analysis and data reporting.

Conclusion

While a comprehensive search was conducted, no publicly available experimental spectroscopic data for this compound could be found. The information provided serves as a template for how such data would be presented and the general methodologies for its acquisition. Researchers in possession of this compound would need to perform the described spectroscopic analyses to obtain the necessary characterization data.

An In-depth Technical Guide to the Predicted Biological Activity of Methyl 6-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-nitroquinoline-2-carboxylate is a quinoline derivative with significant predicted potential for biological activity, primarily as an anticancer and antimicrobial agent. While direct experimental data for this specific compound is limited in publicly available literature, a comprehensive analysis of structurally related 6-nitroquinolines and quinoline-2-carboxylates allows for a robust prediction of its pharmacological profile. This guide synthesizes the available evidence to forecast its efficacy, proposes detailed experimental protocols for its evaluation, and elucidates the likely molecular mechanisms and signaling pathways involved. The insights provided herein are intended to serve as a foundational resource for researchers initiating investigations into the therapeutic applications of this promising compound.

Predicted Biological Activities

Based on the established bioactivities of its core structural motifs—the 6-nitroquinoline and the quinoline-2-carboxylate moieties—this compound is predicted to exhibit significant anticancer and antimicrobial properties.

Predicted Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology, and the presence of a nitro group, particularly at the 6-position, is often associated with enhanced cytotoxic effects. It is predicted that this compound will demonstrate antiproliferative activity against a range of cancer cell lines. The proposed mechanisms underpinning this activity include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

Predicted Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The core quinoline structure is known to interfere with bacterial DNA replication. Specifically, Methyl quinoline-2-carboxylate has been noted for its potential to inhibit the binding of Mycobacterium tuberculosis[1]. Therefore, this compound is predicted to possess antibacterial activity, particularly against mycobacterial strains.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the predicted activities, the following tables summarize IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values reported for structurally analogous compounds. This data serves as a benchmark for what might be expected from experimental evaluation of this compound.

Table 1: Anticancer Activity (IC50) of Representative Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Bis-quinoline | HeLa | 0.14 | Compound 2a[2] |

| Bis-quinoline | HCT116 | < 0.5 | Compound 2a[2] |

| Bis-quinoline | MCF-7 | 0.3 | Compound 2b[2] |

| 3-Quinoline Derivative | MCF-7 | 29.8 | Compound 11[3] |

| Pyrazolo-quinoline | HepG-2 | 1.14 | Compound 10c[4] |

| Pyridin-2-one quinoline | HOP-92 (Lung) | 2.37 | Compound 4c[5] |

| Pyridin-2-one quinoline | SNB-75 (CNS) | 2.38 | Compound 4c[5] |

Table 2: Antimicrobial Activity (MIC) of Representative Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Quinoline-carboxamide | Enterococcus faecalis | 0.0775[6] |

| Quinoline-carboxamide | Acinetobacter baumannii | 0.155[6] |

| Indolizinoquinoline-dione | Escherichia coli ATCC25922 | 2[7] |

| Indolizinoquinoline-dione | Streptococcus pyogenes ATCC19615 | 2[7] |

| 9-bromo-indolizinoquinoline-dione | Staphylococcus aureus (MRSA) | 2[7] |

| Dihalogenated-methyl-quinolinol | Mycobacterium tuberculosis (drug-resistant) | 0.31[7] |

Detailed Experimental Protocols

To facilitate the empirical validation of the predicted biological activities, the following are detailed protocols for standard in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

-

Mueller-Hinton Broth (MHB) or appropriate broth for mycobacteria

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Predicted Mechanisms of Action & Signaling Pathways

Based on the activities of related compounds, the following mechanisms and signaling pathways are predicted to be modulated by this compound.

Anticancer Mechanisms

Quinoline derivatives have been shown to induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and resulting in programmed cell death.

The nitro group on the quinoline ring can be enzymatically reduced within cancer cells, which often have a hypoxic environment, leading to the generation of ROS. Elevated ROS levels induce oxidative stress, causing damage to cellular components and triggering cell death.

Some quinoline-2-carboxylate derivatives have been observed to cause an arrest of the cell cycle in the S phase, the phase of DNA synthesis. This disruption of the normal cell cycle progression can prevent cancer cell proliferation and lead to apoptosis.

References

- 1. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroquinoline derivatives, a versatile class of heterocyclic compounds, are emerging as promising candidates for a wide range of therapeutic applications. Initially recognized for their antimicrobial properties, recent research has unveiled their potent anticancer, antiparasitic, and neuroprotective activities. This technical guide provides a comprehensive overview of the core therapeutic applications of key nitroquinoline derivatives, with a focus on nitroxoline (8-hydroxy-5-nitroquinoline) and 4-nitroquinoline 1-oxide (4-NQO). We delve into their mechanisms of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize key signaling pathways and workflows to facilitate further research and development in this exciting field.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The addition of a nitro group to this scaffold gives rise to nitroquinoline derivatives, which exhibit a distinct and potent bioactivity profile. This guide will explore the multifaceted therapeutic potential of these compounds, moving beyond their historical use as antiseptics to their current status as promising leads in oncology, infectious diseases, and neurology.

Anticancer Applications

Nitroquinoline derivatives have demonstrated significant potential in oncology, with nitroxoline being a front-runner in preclinical studies against various cancers.

Mechanism of Action

The anticancer activity of nitroxoline is multi-pronged, primarily revolving around the inhibition of key enzymes and the modulation of critical signaling pathways.

-

Inhibition of Methionine Aminopeptidase 2 (MetAP2): Nitroxoline is a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] Inhibition of MetAP2 leads to the activation of the p53 tumor suppressor pathway.[1][2]

-

Modulation of AMPK/mTOR Signaling: In prostate cancer cells, nitroxoline activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[3] This activation subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4]

-

Induction of Oxidative Stress: Some nitroquinoline derivatives, like 8-hydroxy-5-nitroquinoline (NQ), can generate reactive oxygen species (ROS), particularly in the presence of copper ions.[5] This leads to oxidative stress and subsequent cancer cell death.

-

DNA Damage: 4-Nitroquinoline 1-oxide (4-NQO) is a well-known carcinogen that acts by inducing DNA damage, primarily through the formation of DNA adducts and the generation of ROS.[6][7] While not a therapeutic agent itself, 4-NQO is a valuable tool for studying DNA repair mechanisms and for screening potential anticancer drugs.[6][7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitroquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| 3-nitroquinoline derivatives | A431 (epidermoid carcinoma), MDA-MB-468 (breast cancer) | Sulforhodamine B (SRB) assay | Micromolar to nanomolar range | [8] |

| 8-hydroxy-5-nitroquinoline (NQ) | Various human cancer cell lines | Not specified | 5-10 fold lower than clioquinol | [5] |

| Nitroxoline | Human umbilical vein endothelial cells (HUVEC) | Proliferation assay | 1.9 µM | [1] |

| Nitroxoline | Breast cancer xenografts (in vivo) | Tumor volume reduction | 60% reduction | [1] |

| Nitroxoline Derivatives | Pancreatic cancer cell lines | Anti-proliferative assay | Greater effect than nitroxoline | [9] |

Signaling Pathway Diagrams

Caption: Anticancer mechanisms of nitroquinoline derivatives.

Antimicrobial and Antiparasitic Applications

Nitroxoline has a long history of use as a urinary antiseptic and is now being revisited for its broader antimicrobial and antiparasitic potential.[10]

Mechanism of Action

The antimicrobial and antiparasitic activities of nitroquinoline derivatives are largely attributed to their ability to chelate metal ions and disrupt essential microbial processes.

-

Metal Ion Chelation: Nitroxoline chelates divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺), which are essential for bacterial growth and biofilm formation.[11][12] This disrupts bacterial metalloenzymes and interferes with key metabolic pathways.

-

Biofilm Inhibition: By sequestering metal ions, nitroxoline effectively inhibits the formation of bacterial biofilms, which are a major cause of persistent and recurrent infections.[10]

-

Induction of Programmed Cell Death in Parasites: In parasites like Trypanosoma cruzi (the causative agent of Chagas disease), nitroxoline induces hallmarks of programmed cell death, including chromatin condensation and mitochondrial membrane depolarization.[13]

Quantitative Data: In Vitro Antimicrobial and Antiparasitic Activity

The following table presents the in vitro activity of nitroxoline and its derivatives against various pathogens.

| Compound | Pathogen | Assay | MIC/IC50 Value | Reference |

| Nitroxoline | Gram-negative bacteria (various) | Broth microdilution | ~2–4 µg/mL (median MICs) | [10] |

| 8-nitrofluoroquinolone derivatives | S. aureus | Not specified | 2-5 µg/mL (MIC range) | [14] |

| Nitroxoline | Trypanosoma cruzi (epimastigote) | Not specified | IC50 = 3.00 ± 0.44 µM | [4] |

| Nitroxoline | Trypanosoma cruzi (amastigote) | Not specified | IC50 = 1.24 ± 0.23 µM | [4] |

| Nitroquinoxaline derivatives | Schistosoma mansoni (adult) | Not specified | IC50 ≤0.31 µM | [15] |

Neuroprotective Applications

Recent studies have highlighted the potential of nitroquinoline derivatives in the context of neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of nitroxoline appear to be linked to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal survival.

-

Regulation of Oxidative Stress: Nitroxoline has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[16]

-

Modulation of Epigenetic and Transcription Factors: In models of cerebral ischemia, nitroxoline is suggested to exert its neuroprotective effects by modulating the epigenetic reader BRD4 and transcription factors such as RELA, NF-κβ1, and SP1.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

A common method for the synthesis of 8-hydroxy-5-nitroquinoline involves the nitration of 8-hydroxyquinoline.[17][18] A two-stage method involving nitrosation followed by oxidation has also been proposed.[17][18]

General Procedure (Nitration):

-

Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 8-hydroxy-5-nitroquinoline.[17]

Caption: Workflow for the synthesis of 8-hydroxy-5-nitroquinoline.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[10][19][20]

Protocol:

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the nitroquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][13][16][21][22]

Protocol:

-

Prepare Drug Dilutions: Prepare a serial two-fold dilution of the nitroquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.[23][24][25][26][27]

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with the nitroquinoline derivative for a defined period.

-

Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixing and Staining: Fix the colonies with a solution like 4% paraformaldehyde or methanol and then stain them with a staining solution such as 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Conclusion and Future Directions

Nitroquinoline derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The well-established safety profile of nitroxoline, coupled with its newly discovered mechanisms of action, makes it a strong candidate for drug repurposing. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their systemic bioavailability and efficacy. Further elucidation of their complex signaling pathways will undoubtedly open up new avenues for the development of novel and effective therapies for cancer, infectious diseases, and neurodegenerative disorders. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the clinical translation of these remarkable compounds.

References

- 1. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 7. Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroxoline-O-protected derivatives inhibit MetAP2 and activate ATF4 through mTORC1 to inhibit cancer cell growth | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. What is Nitroxoline used for? [synapse.patsnap.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. tandfonline.com [tandfonline.com]

- 15. Nitroxoline suppresses metastasis in bladder cancer via EGR1/circNDRG1/miR-520h/smad7/EMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. researchgate.net [researchgate.net]

- 18. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 21. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Clonogenic assay [bio-protocol.org]

- 24. Clonogenic Assay [bio-protocol.org]

- 25. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

Methyl 6-nitroquinoline-2-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for determining the solubility and stability of Methyl 6-nitroquinoline-2-carboxylate. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on closely related analogs and outlines detailed protocols for its characterization. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a heterocyclic compound belonging to the nitroquinoline class. Compounds in this family are of interest in medicinal chemistry and materials science. A thorough understanding of the physicochemical properties, particularly solubility and stability, is crucial for any application, as these parameters influence bioavailability, formulation, and shelf-life. This guide addresses the core requirements for characterizing these properties.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the properties of the parent molecule, 6-nitroquinoline, and other substituted quinolines, a general solubility profile can be inferred.

Qualitative and Analog Data Summary

| Compound | Solvent | Solubility | Reference |

| 6-Nitroquinoline | Water | Slightly soluble | [1] |

| 8-Nitroquinoline | Water | Slightly soluble | |

| Ethanol, Ether, Benzene, Chloroform, Dilute Acid | Soluble | ||

| 6-Methoxy-8-nitroquinoline | Methanol | 0.8 g / 100 g | [2] |

| Chloroform | 3.9 g / 100 g | [2] |

Table 1: Solubility data for this compound and related analogs.

It is anticipated that this compound will exhibit low solubility in aqueous media and higher solubility in common organic solvents, particularly polar aprotic solvents.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, the following experimental protocols are recommended.

This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is measured.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectrophotometric methods)

-

Automated liquid handler

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense serial dilutions of the stock solution into the wells of a 96-well plate.

-

Add PBS to each well to a final volume of 200 µL and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (determined by a prior UV scan of the compound) using a UV-Vis spectrophotometer.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance (after accounting for the intrinsic absorbance of the dissolved compound) is observed.

This method determines the equilibrium solubility and is considered the gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient time to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Visualization of Solubility Experimental Workflow

References

Literature Review of 6-Nitroquinoline-2-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group at the 6-position of the quinoline scaffold is a common strategy to modulate these activities. This technical guide provides a review of the available literature on 6-nitroquinoline-2-carboxylate esters, a specific subclass of these derivatives. While research on the broader class of quinoline-2-carboxylates is extensive, literature specifically detailing the synthesis, biological evaluation, and mechanisms of action of their 6-nitro analogues is limited. This document summarizes the available synthetic methods and highlights the need for further investigation into the biological potential of these compounds.

Introduction

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs. The electronic and steric properties of substituents on this ring system play a crucial role in determining the biological activity. The 6-nitro substitution, in particular, is known to influence the pharmacokinetic and pharmacodynamic properties of various heterocyclic compounds. Esters of quinoline-2-carboxylic acid have been explored for a range of therapeutic applications. This review focuses on the intersection of these two structural features: 6-nitroquinoline-2-carboxylate esters.

Synthesis of 6-Nitroquinoline-2-Carboxylate Esters

The synthesis of 6-nitroquinoline-2-carboxylate esters typically involves the esterification of the corresponding 6-nitroquinoline-2-carboxylic acid. This precursor acid is commercially available from suppliers such as Fluorochem.

General Esterification Protocol

A general approach to the synthesis of these esters involves the activation of the carboxylic acid followed by reaction with an appropriate alcohol.

Workflow for Ester Synthesis

Caption: General workflow for the synthesis of 6-nitroquinoline-2-carboxylate esters.

Specific Example: Preparation of Ethyl 4-chloro-6-nitroquinoline-2-carboxylate

A specific example found in the literature is the preparation of ethyl 4-chloro-6-nitroquinoline-2-carboxylate. The synthesis starts from the corresponding carboxylic acid and involves the use of oxalyl chloride for the formation of the acid chloride, followed by reaction with ethanol.[1]

Experimental Protocol: Synthesis of Ethyl 4-chloro-6-nitroquinoline-2-carboxylate [1]

-

To a flame-dried flask containing 4-chloro-6-nitroquinoline-2-carboxylic acid (0.2 mmol) and a stir bar, add 5 mL of dichloromethane.

-

Add oxalyl chloride (0.8 mmol, >2 equivalents) to the reaction mixture.

-

Separately, dissolve 2 drops of DMF in 1.5 mL of dichloromethane.

-

Add the DMF solution to the reaction mixture.

-

After the reaction to form the acid chloride is complete, add ethanol to the mixture to form the ethyl ester.

-

Purify the product using appropriate chromatographic techniques.

Biological Activity and Data

Despite the synthetic accessibility of 6-nitroquinoline-2-carboxylate esters, there is a notable lack of published research on their biological activities. While patents mention compounds such as methyl 4-chloro-6-nitroquinoline-2-carboxylate and methyl 6-nitroquinoline-2-carboxylate, these are primarily in the context of their use as intermediates in the synthesis of more complex molecules, such as saquinavir derivatives for immunoassays.[2][3] These documents do not provide data on the intrinsic biological activity of the ester compounds themselves.

Due to the absence of quantitative biological data (e.g., IC50, MIC values) in the public domain for 6-nitroquinoline-2-carboxylate esters, a data table for comparison cannot be provided at this time.

Signaling Pathways and Experimental Workflows

As there is no available literature detailing the biological evaluation of 6-nitroquinoline-2-carboxylate esters, there are no described signaling pathways or specific experimental workflows to visualize. Further research is required to determine if these compounds have any significant biological effects and to elucidate their mechanisms of action.

Conclusion and Future Directions

The current body of scientific literature on 6-nitroquinoline-2-carboxylate esters is sparse, particularly concerning their biological activities. While synthetic routes to these compounds are available, their potential as therapeutic agents remains largely unexplored. Future research should focus on the systematic synthesis of a library of these esters with varying alkyl or aryl groups and the subsequent screening of these compounds for a range of biological activities, including but not limited to:

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Against various cancer cell lines.

-

Antiviral Activity: Against relevant viral targets.

Such studies would be instrumental in determining if 6-nitroquinoline-2-carboxylate esters represent a viable new class of therapeutic agents and would provide the necessary data to understand their structure-activity relationships. The development of detailed experimental protocols for their biological evaluation and the investigation of their mechanisms of action will be crucial next steps in this area of research.

References

- 1. FR2827599A1 - Treating central nervous system disorders, e.g. anxiety, depression, schizophrenia or pain, using new or known 2-substituted quinoline or quinoxaline derivatives having xanthenuric acid modulating action - Google Patents [patents.google.com]

- 2. CN101472945A - ç¨äºå ç«æµå®çæ²å¥é£é¦è¡çç© - Google Patents [patents.google.com]

- 3. JP2008523011A - ã¤ã ãã¢ãã»ã¤ã§æç¨ãªãµãããã«èªå°ä½ - Google Patents [patents.google.com]

The Enduring Quest for Quinolines: A Deep Dive into the Synthesis of Quinoline-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities. Among these, quinoline-2-carboxylates, also known as quinaldic acids, have garnered significant attention as precursors for a variety of biologically active molecules and as versatile ligands in metal-catalyzed reactions.[1] This technical guide delves into the discovery and historical evolution of synthetic methodologies leading to quinoline-2-carboxylates, presenting a comprehensive overview of seminal named reactions and modern, efficient protocols. Detailed experimental procedures for key syntheses are provided, alongside a quantitative comparison of their yields and a visual representation of their reaction pathways.

From Coal Tar to Controlled Synthesis: A Historical Perspective

The story of quinoline begins with its isolation from coal tar in the mid-19th century. However, it was the development of synthetic methods in the late 1800s that truly unlocked the potential of this heterocyclic system. These early "name reactions" laid the foundation for quinoline chemistry and, by extension, the synthesis of its carboxylic acid derivatives. While not all of these initial methods directly targeted the 2-carboxylate, they were crucial in establishing the fundamental principles of quinoline ring formation.

Subsequent advancements focused on improving efficiency, functional group tolerance, and regioselectivity, leading to the development of more direct and versatile routes to quinoline-2-carboxylates. Modern approaches prioritize atom economy, greener reaction conditions, and the ability to generate diverse libraries of compounds for drug discovery and other applications.

Classical Approaches to the Quinoline Core: The Foundation of Quinaldic Acid Synthesis

Several classical named reactions have been instrumental in the synthesis of the quinoline framework. While often requiring harsh conditions, these methods have been adapted over the years to produce a wide array of substituted quinolines, including precursors to quinoline-2-carboxylates.

A general workflow for these classical syntheses can be visualized as a convergent process where precursors are cyclized to form the core quinoline structure.

Caption: General workflow of classical quinoline syntheses.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). The reaction is notoriously exothermic and often violent, but it provides a direct route to the parent quinoline ring.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate (to moderate the reaction).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a large flask equipped with a reflux condenser.

-

Add ferrous sulfate heptahydrate as a moderator.

-

Slowly add nitrobenzene to the mixture.

-

Heat the mixture cautiously. Once the reaction begins, it may become vigorous. Remove the heat source as necessary to control the reaction rate.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

-

Isolate the crude product by steam distillation.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

-

Purify the crude quinoline by distillation.

-

The Doebner-von Miller Reaction (1881)

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Reactants: Aniline, crotonaldehyde, hydrochloric acid, and an oxidizing agent (often generated in situ).

-

Procedure:

-

To a stirred solution of aniline in concentrated hydrochloric acid, cool the mixture in an ice bath.

-

Slowly add crotonaldehyde to the cooled mixture.

-

Allow the reaction to proceed at room temperature for several hours, then heat to reflux for an extended period.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to liberate the free base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the residue by distillation.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. This method is particularly useful for preparing quinolines with substituents at the 2- and 3-positions.

Experimental Protocol: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate

-

Reactants: 2-Aminobenzophenone, ethyl acetoacetate, and a catalytic amount of a base (e.g., sodium ethoxide) or acid.

-

Procedure:

-

Dissolve 2-aminobenzophenone and ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add a catalytic amount of sodium ethoxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-phenylquinoline-3-carboxylate.

-

The Pfitzinger Synthesis (1886)

The Pfitzinger reaction is a valuable method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of isatin with a carbonyl compound in the presence of a base.[2]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

-

Reactants: Isatin, acetophenone, and a strong base (e.g., potassium hydroxide).

-

Procedure:

-

Dissolve isatin in an aqueous solution of potassium hydroxide.

-

Add acetophenone to the solution.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.

-

The Combes Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Reactants: Aniline, acetylacetone, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of aniline and acetylacetone while cooling in an ice bath.

-

Allow the mixture to stand at room temperature for a period, then heat gently on a water bath for a short time.

-